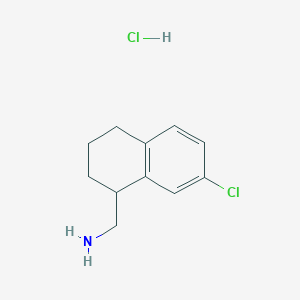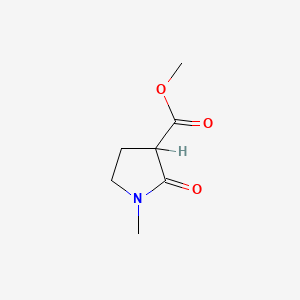![molecular formula C24H19NO6 B2826765 3-(2-Methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 610751-09-2](/img/structure/B2826765.png)
3-(2-Methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of chromen-4-one . Chromen-4-one derivatives are a significant structural entity that belongs to the class of oxygen-containing heterocycles . They act as a major building block in a large class of medicinal compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, chromen-4-one derivatives have been synthesized for various purposes . For instance, a simple synchronous fluorescent chemosensor 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one (3-HC) has been synthesized for the selective analysis of Al 3+ .科学的研究の応用
Catalysis in Organic Synthesis
3-(2-Methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one and its derivatives have been utilized as catalysts in organic synthesis. For instance, in the synthesis of Warfarin and its analogues, novel polystyrene-supported catalysts were tested in the Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones. This synthesis produced high to quantitative conversion yields, demonstrating the catalyst's effectiveness in organic reactions and its potential for reuse (Alonzi et al., 2014).
Antibacterial Properties
Compounds related to this compound have shown significant antibacterial properties. For instance, derivatives of 4-hydroxy-chromen-2-one were synthesized and exhibited high levels of antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. The antibacterial activity of these compounds, characterized using advanced instrumental methods of analysis, suggests their potential in medicinal chemistry and drug design (Behrami & Dobroshi, 2019).
Crystal Structure and Molecular Conformation
The molecular structure of related compounds provides insights into their physical and chemical properties. For instance, the crystal structure of 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one revealed that the six-membered carbocyclic ring adopts an envelope conformation, while the pyran ring maintains a flat-boat conformation. Such detailed understanding of molecular conformation is crucial in the design and development of new compounds with desired properties (Inglebert et al., 2014).
Colorimetric Sensing and Molecular Recognition
Derivatives of this compound have been used in the development of chemo-sensors for the selective colorimetric detection of ions like Cu2+ in aqueous solutions. These sensors show promise for practical applications, including environmental monitoring and the development of test strips for detecting specific ions in various settings (Jo et al., 2014).
Photophysical Properties
The photophysical properties of certain derivatives make them suitable for applications in fluorescence sensing and imaging. For instance, the unique fluorescence properties of a related compound, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, show strong fluorescence in protic solvents, making it applicable in developing new fluorogenic sensors (Uchiyama et al., 2006).
Phototransformation and Chemical Synthesis
The compound and its derivatives have been studied for their behavior under phototransformation, demonstrating their potential in the synthesis of complex molecules with unique structures. For example, the phototransformation of certain chromenones resulted in the production of compounds with an exotic tetracyclic scaffold, indicating their utility in advanced organic synthesis and material science (Khanna et al., 2015).
特性
IUPAC Name |
3-(2-methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c1-15-23(19-5-3-4-6-21(19)29-2)24(26)20-12-11-18(13-22(20)31-15)30-14-16-7-9-17(10-8-16)25(27)28/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVCGAVGNPWXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole](/img/structure/B2826689.png)

![7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2826691.png)



![Methyl 3-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2826700.png)


![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2826703.png)
![2,6-dichloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}pyridine-3-sulfonamide](/img/structure/B2826704.png)
![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2826705.png)
